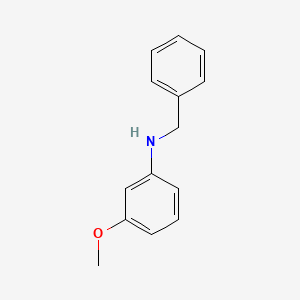

N-Benzyl-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYQQZZRQBFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433134 | |

| Record name | N-Benzyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90811-55-5 | |

| Record name | N-Benzyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-3-methoxyaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Benzyl-3-methoxyaniline. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.

Core Chemical Properties

This compound, also known as N-(3-methoxyphenyl)benzylamine, is an aromatic secondary amine with the chemical formula C14H15NO.[1] Its core structure consists of a benzyl group and a 3-methoxyphenyl group attached to a central nitrogen atom. This compound is of interest in synthetic organic chemistry as a versatile intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C14H15NO | [1] |

| Molecular Weight | 213.28 g/mol | [2] |

| CAS Number | 90811-55-5 | [2] |

| Computed Boiling Point | 438.415 °C at 760 mmHg | [3] |

| Computed Density | 1.332 g/cm³ | [3] |

| Appearance | Colorless to brown liquid, or white to brown solid | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods, primarily involving the formation of the central carbon-nitrogen bond. Two common and effective strategies are reductive amination and direct N-alkylation.

Experimental Protocol 1: Reductive Amination of 3-Methoxyaniline and Benzaldehyde

This two-step method involves the initial formation of an imine (Schiff base) from 3-methoxyaniline and benzaldehyde, followed by its reduction to the target secondary amine.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 10 mmol of 3-methoxyaniline and 10 mmol of benzaldehyde in 50 mL of an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).[4]

-

Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) to the mixture.

-

Stir the reaction mixture at room temperature for 6-9 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate imine, N-benzylidene-3-methoxyaniline, is formed.

Step 2: Reduction of the Imine

-

To the reaction mixture containing the imine, add a reducing agent such as sodium borohydride (NaBH4) in a molar ratio of 1:1 to 1:3 (imine to reducing agent).[4]

-

The reaction is typically carried out at a temperature between 0-30 °C.[4]

-

Continue stirring until the imine is fully reduced, which can be monitored by TLC.

-

Once the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Experimental Protocol 2: N-Alkylation of 3-Methoxyaniline with Benzyl Halide

This method involves the direct reaction of 3-methoxyaniline with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.

-

In a flask equipped with a reflux condenser and a mechanical stirrer, place 4 moles of 3-methoxyaniline, 1.25 moles of sodium bicarbonate, and 100 mL of water.[5]

-

Heat the mixture to 90–95 °C with vigorous stirring.[6]

-

Slowly add 1 mole of benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours.[5]

-

Continue the reaction for a total of four hours.[5]

-

After cooling, the mixture is filtered, and the organic layer is separated, washed with a saturated salt solution, and dried over anhydrous sodium sulfate.[5]

-

Excess 3-methoxyaniline is removed by distillation under reduced pressure.[5][6]

-

The resulting crude this compound can be further purified by crystallization or column chromatography.[5]

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the secondary amine and the electronic properties of the two aromatic rings.

-

N-H Reactivity: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

-

Aromatic Ring Reactivity: The methoxy group (-OCH3) on the aniline ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution.[7][8] This directing effect favors substitution at the ortho and para positions relative to the methoxy group. The benzyl group is a weakly activating group.

The stability of this compound is generally good under standard laboratory conditions. However, like many anilines, it may be sensitive to light and air over prolonged periods, potentially leading to oxidation and discoloration.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the N-benzyl aniline scaffold is a known pharmacophore in medicinal chemistry. Derivatives of N-benzylaniline have been investigated for various therapeutic applications.

Notably, N-benzyl piperidine derivatives have been designed and synthesized as potent dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promise for the treatment of Alzheimer's disease.[9] Given the structural similarities, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic activities. Further research is warranted to explore its biological profile.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships governing the reactivity of this class of compounds.

References

- 1. This compound | C14H15NO | CID 9942546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. americanelements.com [americanelements.com]

- 4. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyl-3-methoxyaniline (CAS: 90811-55-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3-methoxyaniline is an aromatic organic compound belonging to the class of secondary amines. Its structure, featuring a benzyl group and a methoxy-substituted aniline moiety, makes it a potential building block in organic synthesis and medicinal chemistry. This technical guide provides a consolidated overview of its known properties, synthesis, and potential applications based on available data.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational predictions, with limited experimentally determined values available in the public domain. The properties of its precursor, 3-methoxyaniline, are also provided for context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90811-55-5 | PubChem[1] |

| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |

| Molecular Weight | 213.27 g/mol | PubChem[1] |

| Appearance | Colorless to brown liquid, or white to brown solid | American Elements[2] |

| Boiling Point (Predicted) | 438.415 °C at 760 mmHg | American Elements[2] |

| Density (Predicted) | 1.332 g/cm³ | American Elements[2] |

| XLogP3 (Computed) | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Table 2: Physicochemical Properties of 3-Methoxyaniline (Precursor)

| Property | Value | Source |

| CAS Number | 536-90-3 | ECHEMI[3], Stenutz[4] |

| Molecular Formula | C₇H₉NO | ECHEMI[3], Stenutz[4] |

| Molecular Weight | 123.15 g/mol | ECHEMI[3] |

| Appearance | Pale yellow oily liquid or dark red liquid | ECHEMI[3] |

| Melting Point | < 0 °C | ECHEMI[3] |

| Boiling Point | 251 °C | ECHEMI[3] |

| Density | 1.1 g/cm³ | ECHEMI[3] |

| Water Solubility | < 0.1 g/100 mL at 19 °C | ECHEMI[3] |

Synthesis

General Experimental Protocol: N-Benzylation of 3-Methoxyaniline

This protocol is a generalized procedure based on the synthesis of similar N-benzylanilines and should be optimized for specific laboratory conditions.

Materials:

-

3-Methoxyaniline

-

Benzyl chloride (or benzyl bromide)

-

A suitable base (e.g., sodium bicarbonate, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetonitrile, or water)

-

Potassium iodide (optional, as a catalyst with benzyl chloride)

Procedure:

-

In a reaction flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline and the base in the chosen solvent.

-

If using benzyl chloride, a catalytic amount of potassium iodide can be added to facilitate the reaction.

-

Slowly add benzyl chloride (or benzyl bromide) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (the salt of the base) has formed, remove it by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Potential Applications and Biological Activity

There is currently a lack of specific research on the biological activity and applications of this compound. However, the broader class of N-benzyl aniline derivatives has attracted interest in drug discovery.

A Chinese patent suggests that some N-benzyl aniline derivatives exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[5]. The patent describes a general synthetic route for these derivatives but does not provide specific biological data for the 3-methoxy substituted compound[5].

Furthermore, research on other structurally related N-benzyl derivatives has indicated potential therapeutic applications. For instance, certain N-benzyl piperidine derivatives have been investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease[6]. Other studies have explored the anticancer properties of methoxy-substituted N-phenylpyrazoline derivatives[7]. While these findings are not directly applicable to this compound, they suggest that this chemical scaffold is of interest in the development of new therapeutic agents.

Spectroscopic Data

Detailed, publicly accessible and interpreted spectroscopic data for this compound is limited. However, mass spectrometry data (GC-MS) is referenced in databases such as PubChem and SpectraBase, which can be useful for compound identification[1][8]. Researchers synthesizing this compound would need to perform their own spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Safety Information

Potential Hazards:

-

Based on data for related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While detailed experimental data on its physical properties, specific synthesis protocols, and biological activities are currently scarce in the public domain, the broader class of N-benzyl aniline derivatives shows promise in various therapeutic areas. Further research is needed to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers working with this compound should proceed with caution, obtain a comprehensive safety data sheet, and perform thorough analytical characterization.

References

- 1. This compound | C14H15NO | CID 9942546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to N-Benzyl-3-methoxyaniline: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3-methoxyaniline is a secondary amine of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via reductive amination, and a summary of its spectral characterization. While the biological activity of this compound is not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge required for its further investigation and application in drug discovery and development.

Molecular Structure and Properties

This compound, also known as N-(3-methoxyphenyl)benzylamine, is an aromatic amine featuring a benzyl group and a methoxy-substituted phenyl ring attached to a central nitrogen atom.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | --INVALID-LINK--[1] |

| Molecular Weight | 213.27 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 90811-55-5 | --INVALID-LINK--[1] |

| Appearance | Colorless to brown liquid, or white to brown solid | --INVALID-LINK-- |

| Boiling Point | 438.415 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.332 g/cm³ (Predicted) | --INVALID-LINK-- |

| SMILES | COC1=CC=CC(=C1)NCC2=CC=CC=C2 | --INVALID-LINK--[1] |

| InChI | InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | --INVALID-LINK--[1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through reductive amination. This method involves the reaction of 3-methoxyaniline with benzaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Synthesis via Reductive Amination

This protocol is a generalized procedure based on established methods for the synthesis of N-benzylanilines.[2]

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Materials:

-

3-Methoxyaniline

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

DOWEX® 50WX8 resin (optional, as a catalyst)[2]

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 mmol of 3-methoxyaniline and 1 mmol of benzaldehyde in 3 mL of anhydrous THF. If using a catalyst, add approximately 0.5 g of DOWEX® 50WX8 resin to the solution. Stir the mixture for 5 minutes at room temperature.[2]

-

Reduction: To the stirring mixture, add 1 mmol of sodium borohydride in small portions. Continue stirring at room temperature.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., Carbon Tetrachloride/Ether: 5/2).[2] The reaction is complete when the starting materials are no longer visible on the TLC plate.

-

Work-up: Once the reaction is complete, filter the mixture to remove the resin (if used) and any solid byproducts.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectral Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A GC-MS data entry is available on PubChem.[1] The fragmentation pattern of N-benzylanilines is characterized by the cleavage of the C-N bond. For N-methylbenzylamine, a related compound, the base peak results from the cleavage of the C-C bond adjacent to the C-N bond.[4] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 213.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range, and the C-O stretching of the methoxy group would be in the 1000-1300 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or associated signaling pathways of this compound. While some N-benzylaniline derivatives have been investigated for various pharmacological properties, including antimicrobial and anticancer activities, this information is not directly applicable to the title compound.

For related compounds, such as N-benzyl-3,4-dimethoxyaniline, potential antioxidant and anticancer activities have been suggested. It is important to note that N-benzyl-3,4-dimethoxyphenethylamine (N-BDMPEA), a potential derivative, is a controlled substance with psychoactive properties.

Given the lack of specific data for this compound, a diagram of its signaling pathways cannot be provided at this time. Further research is required to elucidate its biological targets and mechanism of action.

Conclusion

This technical guide has summarized the key chemical and structural information for this compound. A reliable and straightforward synthesis protocol via reductive amination has been outlined, and the expected spectral characteristics for its identification have been discussed. The significant gap in the understanding of its biological activity highlights an opportunity for future research. The foundational information provided herein should serve as a valuable resource for scientists and researchers initiating studies on this compound, particularly in the context of drug discovery and development where it may serve as a scaffold or intermediate for novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of N-Benzyl-3-methoxyaniline from 3-Methoxyaniline

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-Benzyl-3-methoxyaniline from 3-methoxyaniline, tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

This compound is a secondary amine derivative of significant interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the preparation of various biologically active compounds. Its structure combines the functionalities of a substituted aniline and a benzyl group, making it a valuable building block. This guide focuses on two principal and effective methods for its synthesis from 3-methoxyaniline: direct N-benzylation and reductive amination.

Synthetic Pathways

The synthesis of this compound from 3-methoxyaniline can be efficiently achieved through two main strategies:

-

Direct N-benzylation: This classical approach involves the direct alkylation of 3-methoxyaniline with a benzyl halide, such as benzyl chloride or bromide.

-

Reductive Amination: A two-step, one-pot reaction where 3-methoxyaniline is first condensed with benzaldehyde to form a Schiff base (imine), which is subsequently reduced to the target secondary amine.

Reaction Pathway Diagram

The following diagram illustrates the general chemical transformation:

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Direct N-benzylation with Benzyl Chloride

This protocol is adapted from a general procedure for the benzylation of anilines and is a robust method for synthesizing this compound.[1][2]

Materials:

-

3-Methoxyaniline

-

Benzyl chloride (freshly distilled)

-

Sodium bicarbonate (or potassium carbonate)[1]

-

Potassium iodide (optional, as a catalyst)[1]

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Solvent for chromatography (e.g., cyclohexane-EtOAc)[3]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-methoxyaniline (1.0 eq) in acetone.[1]

-

Add potassium carbonate (1.25 eq) and a catalytic amount of potassium iodide.[1]

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add benzyl chloride (1.0 eq) dropwise over 30 minutes.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure to obtain the crude product as an oil.[1]

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system to isolate the desired this compound.[1]

Note: Over-alkylation to form the tertiary amine, N,N-dibenzyl-3-methoxyaniline, can be a side reaction. Using an excess of the aniline can help to minimize this.[2]

Method 2: Reductive Amination with Benzaldehyde and Sodium Borohydride

This one-pot synthesis is a widely used and efficient method for preparing secondary amines.[3][4][5]

Materials:

-

3-Methoxyaniline

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol[6]

-

Dichloromethane (CH₂Cl₂) or other suitable solvent[6]

-

Crushed ice

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-methoxyaniline (1.0 eq) and benzaldehyde (1.0-1.1 eq) in an appropriate solvent such as methanol or ethanol in a round-bottom flask.[6]

-

Stir the mixture at room temperature to facilitate the formation of the Schiff base (imine). The reaction can be gently heated (e.g., to 50-70 °C) to accelerate imine formation.[6]

-

After imine formation is evident (which can be monitored by TLC or IR spectroscopy), cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly and portion-wise, add sodium borohydride (1.0-3.0 eq) to the stirred solution, maintaining the temperature below 10 °C.[6]

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes to 1 hour, or until the reaction is complete as indicated by TLC.[6]

-

Quench the reaction by carefully pouring the mixture into crushed ice.[6]

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[6]

-

Wash the combined organic layers with purified water and then with a saturated brine solution.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6]

-

If necessary, purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-benzylanilines using the described methods. The data is generalized from similar reactions reported in the literature, as specific data for this compound may vary.

| Parameter | Direct N-benzylation | Reductive Amination | Reference |

| Reactants | 3-Methoxyaniline, Benzyl Chloride | 3-Methoxyaniline, Benzaldehyde | - |

| Reagents | K₂CO₃, KI (cat.) | NaBH₄ | [1],[6] |

| Solvent | Acetone | Methanol/Ethanol | [1],[6] |

| Reaction Temp. | Reflux (approx. 56 °C) | Imine formation: 50-70 °C; Reduction: 0-30 °C | [1],[6] |

| Reaction Time | 2-48 hours (substrate dependent) | 1-4 hours | [1],[5] |

| Typical Yield | 60-85% | 68-90% | [1],[6] |

| Purification | Column Chromatography | Column Chromatography/Recrystallization | [1],[6] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight (C₁₄H₁₅NO, MW: 213.28 g/mol ).[7][8]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound from 3-methoxyaniline can be reliably achieved through either direct N-benzylation or reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and considerations for potential side products. Reductive amination is often preferred for its high yields and milder reaction conditions. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this valuable intermediate for applications in drug discovery and development.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 7. This compound | C14H15NO | CID 9942546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aceschem.com [aceschem.com]

Spectral Data Analysis of N-Benzyl-3-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Benzyl-3-methoxyaniline (CAS No. 90811-55-5), a secondary aromatic amine with applications in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Introduction to this compound

This compound is a derivative of aniline featuring a benzyl group and a methoxy group attached to the aniline moiety. Its chemical formula is C₁₄H₁₅NO, and it has a molecular weight of 213.28 g/mol .[1][2] The structural characteristics of this compound, particularly the electronic effects of the methoxy and benzyl groups on the aromatic ring, can be elucidated through various spectroscopic techniques. Understanding these spectral properties is crucial for its identification, purity assessment, and for predicting its reactivity in chemical transformations.

Spectral Data Summary

The following sections present the key spectral data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | m | 5H | C₆H ₅-CH₂ |

| ~7.10 | t | 1H | Ar-H (C5-H) |

| ~6.40 - 6.20 | m | 3H | Ar-H (C2-H, C4-H, C6-H) |

| ~4.30 | s | 2H | -CH₂- |

| ~4.10 | br s | 1H | -NH - |

| 3.75 | s | 3H | -OCH ₃ |

Note: The predicted ¹H NMR data is based on the analysis of structurally similar compounds, including N-benzylaniline and various methoxy-substituted aniline derivatives.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 160.7 | C -OCH₃ |

| 149.5 | C -NH |

| 139.2 | Quaternary C (Benzyl) |

| 130.0 | Ar-C H |

| 128.8 | Ar-C H |

| 127.5 | Ar-C H |

| 127.3 | Ar-C H |

| 106.5 | Ar-C H |

| 103.0 | Ar-C H |

| 99.8 | Ar-C H |

| 55.2 | -OC H₃ |

| 48.4 | -C H₂- |

Note: The ¹³C NMR data is referenced from available spectral databases.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1500 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Aryl C-N Stretch |

| ~1200, ~1050 | Strong | C-O (Ether) Stretch |

| ~750, ~690 | Strong | C-H Bending (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 213 | High | [M]⁺ (Molecular Ion) |

| 122 | High | [M - C₇H₇]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated components then enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectral data presented in this guide provide a detailed chemical fingerprint of this compound. The NMR data confirms the carbon-hydrogen framework, the IR spectrum identifies its key functional groups, and the mass spectrum establishes its molecular weight and fragmentation pattern. This information is indispensable for researchers and professionals working with this compound, ensuring its correct identification and facilitating its use in further research and development.

References

N-Benzyl-3-methoxyaniline: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Benzyl-3-methoxyaniline (CAS No. 90811-55-5). Understanding these fundamental physicochemical properties is critical for the handling, formulation, and development of this compound in pharmaceutical and chemical research. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known information, predicted properties, and established scientific principles to offer a thorough assessment.

Core Physicochemical Properties

This compound is an aromatic secondary amine with the molecular formula C₁₄H₁₅NO and a molecular weight of approximately 213.27 g/mol .[1] It is structurally characterized by a benzyl group and a 3-methoxyphenyl group attached to a nitrogen atom. Its appearance has been described as a white to off-white crystalline powder or a colorless to brown liquid, a variation that may be attributable to the purity of the substance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90811-55-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder or colorless to brown liquid | |

| Melting Point | 65-68 °C | |

| Boiling Point | 438.415 °C at 760 mmHg (Predicted) | [4] |

| XLogP3 (Predicted) | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure, which contains both a polar amine group and a methoxy group, as well as large non-polar aromatic rings, a general solubility profile can be predicted. The predicted XLogP3 value of 3.1 suggests that the compound is lipophilic and likely exhibits poor aqueous solubility.[1] For a structurally similar compound, N-(3-Methylphenyl)benzenemethanamine, an experimental aqueous solubility of 0.8 µg/mL at pH 7.4 has been reported, further supporting the expectation of low water solubility for this compound.[5]

Table 2: Predicted Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar amine and ether groups can engage in hydrogen bonding, but the large non-polar surface area of the benzyl and phenyl rings limits solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar functional groups without the steric hindrance associated with hydrogen bonding networks in protic solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Moderate to High | The significant non-polar character of the molecule allows for favorable van der Waals interactions with non-polar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method to experimentally determine the equilibrium solubility of a compound is the shake-flask method.[6]

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then reported in units such as mg/mL or mol/L.

Caption: Workflow for shake-flask solubility determination.

Stability Profile and Degradation Pathways

Information on a related compound, m-anisidine, indicates sensitivity to prolonged exposure to air and light.[7] It is also incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[8]

Table 3: Potential Degradation Pathways for this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acidic/Basic Hydrolysis | Cleavage of the ether linkage. | N-Benzyl-3-aminophenol, Methanol |

| Oxidation | N-oxidation of the secondary amine; Oxidation of the benzylic carbon. | This compound N-oxide; Benzoic acid and 3-methoxyaniline |

| Photolysis | Cleavage of the C-N bond; Degradation of the aromatic rings. | Benzylamine, 3-methoxyaniline, and further degradation products |

| Thermal Degradation | General decomposition. | Smaller aromatic and aliphatic fragments, oxides of carbon and nitrogen. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a defined period.

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solid sample and a solution to UV and visible light, in accordance with ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the degradation products.

Caption: Potential degradation pathways of this compound.

Summary and Recommendations

This compound is a lipophilic compound with predicted low aqueous solubility and good solubility in common organic solvents. Its stability is likely influenced by its secondary amine and ether functional groups, making it susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.

For researchers and drug development professionals, it is imperative to:

-

Experimentally determine the solubility of this compound in relevant solvent systems to support formulation development.

-

Conduct comprehensive forced degradation studies to identify and characterize potential degradation products.

-

Develop and validate a stability-indicating analytical method for the accurate quantification of the parent compound and its impurities.

-

Store the compound in well-sealed containers, protected from light and extreme temperatures, to minimize degradation.

This guide provides a foundational understanding of the solubility and stability of this compound. The experimental protocols outlined herein offer a systematic approach to generating the specific data required for its successful application in research and development.

References

- 1. This compound | C14H15NO | CID 9942546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. aceschem.com [aceschem.com]

- 4. americanelements.com [americanelements.com]

- 5. N-(3-Methylphenyl)benzenemethanamine | C14H15N | CID 222281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. m-Anisidine | 536-90-3 [chemicalbook.com]

- 8. p-Anisidine - Wikipedia [en.wikipedia.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

N-Benzyl-3-methoxyaniline: A Technical Guide to Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-3-methoxyaniline, a versatile chemical intermediate with growing interest in research and development. This document details its commercial availability, physicochemical properties, established experimental protocols for its synthesis and analysis, and its potential applications in various research domains, particularly in the development of novel therapeutic agents.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and bulk-scale synthesis markets. The availability, purity, and pricing can vary between suppliers, and it is recommended to request quotes for the most current information, especially for larger quantities.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Catalog Number |

| American Elements | 90811-55-5 | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) | Research and bulk quantities | Request a quote | Not specified |

| Aceschem | 90811-55-5 | > 95% | 5g | $487.00 | ACS513951 |

| Appchem | 90811-55-5 | Not specified | Not specified | Request a quote | AJ77040 |

| Angene International Limited | 90811-55-5 | Not specified | Not specified | Request a quote | Not specified |

Note: Prices and availability are subject to change. The listed price for Aceschem does not include delivery, bank, or handling fees.[1]

Physicochemical Properties

This compound is an organic compound with the following key properties:

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | N-(3-methoxyphenyl)benzylamine, BENZYL-(3-METHOXY-PHENYL)-AMINE |

| CAS Number | 90811-55-5[2] |

| Molecular Formula | C14H15NO[2][3] |

| Molecular Weight | 213.28 g/mol |

| Appearance | Colorless to brown liquid, or white to brown solid[4] |

| Boiling Point | 438.415 °C at 760 mmHg[4] |

| Density | 1.332 g/cm³[4] |

| SMILES | COC1=CC=CC(=C1)NCC2=CC=CC=C2[2][4] |

Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of 3-methoxyaniline with a benzyl halide. The following protocol is a standard method adapted from procedures for similar N-benzylanilines.[5][6]

3.1. Synthesis of this compound via N-Alkylation

This procedure involves the nucleophilic substitution reaction between 3-methoxyaniline and benzyl chloride. A weak base is used to neutralize the hydrochloric acid byproduct.

-

Materials:

-

3-methoxyaniline

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)[6]

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1.0 equivalent) in acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Final Product Isolation: Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield pure this compound.

-

Caption: Synthesis and purification workflow for this compound.

3.2. Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. Spectral data for the parent compound and related structures are available in public databases like PubChem and ChemicalBook for comparison.[2][7]

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and assess the purity of the sample.

-

Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis reaction and for identifying the appropriate solvent system for column chromatography.

Potential Research Applications

While specific research on this compound is emerging, the broader class of N-benzylanilines and related substituted aniline derivatives have shown significant utility in drug discovery and materials science.

-

Precursor for Biologically Active Molecules: The N-benzylaniline scaffold is a key structural motif in medicinal chemistry. For instance, derivatives of the structurally similar N-benzyl-3,4-dimethoxyaniline have been investigated as precursors for neuroactive compounds, including dopamine receptor ligands and acetylcholine esterase inhibitors for potential use in treating neurological disorders.[8]

-

Antibacterial Agents: N-benzylaniline derivatives have been synthesized and evaluated for their antibacterial properties. Notably, some have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as a scaffold for developing new antibiotics.[9]

-

Drug Discovery Scaffold: The N-benzyl group is frequently incorporated into molecules during drug development to modulate physicochemical properties and biological activity.[10] The this compound structure offers a versatile platform for further chemical modification to explore new therapeutic agents.

Caption: Logical relationships of this compound's potential applications.

References

- 1. aceschem.com [aceschem.com]

- 2. This compound | C14H15NO | CID 9942546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. americanelements.com [americanelements.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. benchchem.com [benchchem.com]

- 7. N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum [chemicalbook.com]

- 8. Buy N-benzyl-3,4-dimethoxyaniline | 39217-14-6 [smolecule.com]

- 9. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of N-Benzyl Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl aniline derivatives represent a versatile and enduring scaffold in medicinal chemistry and organic synthesis. From their early discovery rooted in the foundational principles of organic amine chemistry to their current status as privileged structures in drug discovery, these compounds have demonstrated a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of N-benzyl aniline derivatives. It further details their significant pharmacological applications, summarizing key quantitative data, and providing comprehensive experimental protocols for their synthesis and evaluation.

A Historical Perspective: From Aniline's Reactivity to Targeted Therapeutics

The story of N-benzyl aniline derivatives begins with the fundamental understanding of aniline's chemical nature. In the mid-19th century, the work of August Wilhelm von Hofmann was pivotal in establishing the structural relationship between aniline and ammonia. This conceptual leap opened the door to understanding how aniline could be modified.

In 1850, Hofmann was the first to systematically study the reactions of amines, drawing a direct analogy to ammonia. He demonstrated that treating aniline with alkyl iodides resulted in the sequential substitution of the hydrogen atoms on the nitrogen. This reaction, a classic example of nucleophilic substitution, became a fundamental tool for organic chemists and marked the genesis of N-alkylated anilines, the broader class to which N-benzyl anilines belong.

Early methods for the synthesis of the parent N-benzylaniline involved the direct reaction of aniline with benzyl chloride.[1] This approach, however, often led to mixtures of mono- and di-substituted products and could be violent if not properly controlled.[1] Over the years, synthetic methodologies have evolved significantly, leading to more controlled and efficient processes. The advent of reductive amination, involving the reaction of an aniline with a benzaldehyde to form an imine intermediate followed by reduction, provided a more versatile and widely applicable route to a diverse range of N-benzyl aniline derivatives.[2] This two-step, one-pot approach is now a cornerstone in the synthesis of these compounds.[3]

The exploration of the biological potential of N-benzyl aniline derivatives began to gain momentum in the 20th century. Researchers discovered that the introduction of various substituents on both the aniline and benzyl rings could dramatically influence the pharmacological properties of the resulting molecules. This has led to the identification of N-benzyl aniline derivatives with a wide array of activities, including antibacterial, antifungal, anticancer, and enzyme-inhibitory properties.[3][4][5]

Synthetic Methodologies: A Practical Overview

The synthesis of N-benzyl aniline derivatives can be broadly categorized into two primary approaches: direct benzylation of anilines and reductive amination.

Direct Benzylation of Anilines

This classical method involves the reaction of a substituted or unsubstituted aniline with a benzyl halide (e.g., benzyl chloride or bromide).[6]

Experimental Protocol: Synthesis of N-Benzylaniline via Direct Benzylation [1]

-

Materials: Aniline, benzyl chloride, sodium bicarbonate, water.

-

Procedure:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, combine 4 moles of aniline, 1.25 moles of sodium bicarbonate, and 100 cc of water.[1]

-

Heat the mixture to 90-95°C on a steam bath with vigorous stirring.[1]

-

Slowly add 1 mole of benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours.[1]

-

Continue the reaction for a total of four hours.[1]

-

Cool the mixture and filter with suction.[1]

-

Separate the organic layer and wash it with a saturated salt solution.[1]

-

Dry the organic layer with anhydrous sodium sulfate and filter.[1]

-

The excess aniline can be removed by distillation under atmospheric pressure.[1]

-

The resulting N-benzylaniline can be further purified by vacuum distillation.

-

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of N-benzyl aniline derivatives.[3] It typically proceeds in two steps: the formation of an imine (Schiff base) from an aniline and a benzaldehyde, followed by the reduction of the imine to the corresponding amine.[3]

Experimental Protocol: Synthesis of N-Benzyl Aniline Derivatives via Reductive Amination [3][7]

-

Materials: Substituted aniline, substituted benzaldehyde, an appropriate alcohol-based solvent (e.g., methanol or ethanol), and a reducing agent (e.g., sodium borohydride).[3][7]

-

Procedure:

-

Step 1: Imine Formation

-

Dissolve the substituted aniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in an alcohol-based solvent.[3]

-

Stir the mixture at room temperature for 10 minutes.[7]

-

Slowly heat the reaction mixture to 70°C and continue stirring for 6-9 hours.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Once the aniline is consumed, cool the reaction mixture to 4°C and maintain for 12 hours to allow for precipitation of the imine intermediate.[7]

-

Collect the solid imine by suction filtration and wash with cold methanol.[3]

-

Dry the product under reduced pressure.[3]

-

-

Step 2: Reduction

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.[4]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by silica gel column chromatography.[4]

-

-

-

Characterization:

-

Confirm the structure of the purified N-benzyl aniline derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

-

Pharmacological Significance and Biological Activities

N-benzyl aniline derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities. The versatility of this chemical framework allows for fine-tuning of its properties to target various biological pathways implicated in a range of diseases.

Antibacterial Activity

A significant area of research for N-benzyl aniline derivatives is in the development of novel antibacterial agents, particularly against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4]

Table 1: Antibacterial Activity of Selected N-Benzyl Aniline Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| N-benzyl tricyclic indolines | Staphylococcus aureus (MSSA) | - | 1.56 - >25 | [4] |

| N-benzyl tricyclic indolines | Staphylococcus aureus (MRSA) | - | 3.13 - >25 | [4] |

| Benzyl phenyl sulfide derivatives | Staphylococcus aureus | 2 - 64 | - | [4] |

| N-benzyl aniline derivatives | Gram-positive bacteria | - | Moderate to strong activity | [7] |

| N-benzyl aniline derivatives | Gram-negative bacteria and fungi | - | Most ≥ 200 | [7] |

One of the key mechanisms of antibacterial action for some N-benzyl aniline derivatives is the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the cell wall of Mycobacterium tuberculosis.[3] Inhibition of this enzyme disrupts the integrity of the bacterial cell wall, leading to cell death.[3]

Caption: Inhibition of the InhA enzyme by N-benzyl aniline derivatives.

Anticancer Activity

N-benzyl aniline derivatives have also demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways in cancer cells.

Table 2: Anticancer and Other Biological Activities of N-Benzyl Aniline Derivatives

| Compound Class | Target/Cell Line | IC50/Activity | Reference |

| N-benzyl piperidinol derivatives | USP7 inhibitor | L55: IC50 = 40.8 nM | [3] |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | MCF7 and PC3 cancer cell lines | IC50 < 3 µM for compounds 9b and 9d | [3] |

| Salinomycin N-benzyl amides | Drug-resistant cancer cell lines | Potent anticancer activity | [8] |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | IC50 values in the nM to low µM range | [9] |

A notable anticancer mechanism for certain N-benzyl piperidinol derivatives is the inhibition of Ubiquitin-specific-processing protease 7 (USP7).[3] USP7 is a deubiquitinase that stabilizes several oncoproteins, including MDM2.[3] Inhibition of USP7 leads to the degradation of MDM2, which in turn results in the stabilization of the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[3]

Caption: USP7 inhibition pathway in cancer by N-benzyl piperidinol derivatives.

Enzyme Inhibition

Beyond specific antibacterial and anticancer targets, N-benzyl aniline derivatives have been shown to inhibit other enzymes with therapeutic relevance.

Table 3: Enzyme Inhibition by N-Benzyl and N-Allyl Aniline Derivatives [5]

| Enzyme | IC50 (nM) | Ki (nM) |

| hCA I | 243.11 - 633.54 | 202.12±16.21 - 635.31±45.33 |

| hCA II | 296.32 - 518.37 | 298.57±94.13 - 511.18±115.98 |

| AChE | 182.45 - 520.21 | 149.24±15.59 - 519.59±102.27 |

Experimental Workflows for Drug Discovery

The discovery and development of novel N-benzyl aniline derivatives as therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the discovery of N-benzyl aniline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [4]

-

Materials: Synthesized N-benzyl aniline derivatives, bacterial strains (e.g., Staphylococcus aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland turbidity, positive control antibiotic, and a solvent for dissolving compounds (e.g., DMSO).[4]

-

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration.[4]

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.[4]

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions across the wells of the microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum to each well (except for the sterility control).

-

Controls: Include a negative control (MHB and inoculum only) and a sterility control (MHB only).[4]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[4]

-

Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[4]

-

Conclusion and Future Directions

The journey of N-benzyl aniline derivatives from their 19th-century origins to their current prominence in drug discovery underscores their enduring importance as a chemical scaffold. The synthetic methodologies have evolved to allow for the efficient and diverse production of these compounds, while our understanding of their biological activities continues to expand. The ability of this structural motif to interact with a wide range of biological targets, including enzymes and proteins involved in bacterial survival and cancer progression, ensures that N-benzyl aniline derivatives will remain a fertile ground for future research. The continued application of modern drug discovery workflows, including high-throughput screening, structure-activity relationship studies, and computational modeling, will undoubtedly lead to the development of novel and more effective therapeutic agents based on this versatile scaffold.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Role of N-Substituted Anilines

An in-depth technical guide on the fundamental reactivity of N-substituted anilines for researchers, scientists, and drug development professionals.

N-substituted anilines are a cornerstone of modern organic chemistry and medicinal chemistry. As versatile precursors, they are fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds, agrochemicals, and dyes.[1] Their reactivity is governed by the interplay between the aromatic ring and the nitrogen substituent, which modulates the electron density and steric accessibility of the molecule. In drug development, understanding the reactivity of the aniline moiety is critical, as it is often implicated in metabolic activation that can lead to idiosyncratic adverse drug reactions (IADRs).[2][3] This guide provides a comprehensive overview of the core reactivity principles, key reaction classes, and toxicological implications of N-substituted anilines, supported by quantitative data and detailed experimental protocols.

Core Reactivity Principles

The fundamental reactivity of an N-substituted aniline is dictated by the electronic properties of the amino group and its substituents. The nitrogen lone pair can be delocalized into the aromatic ring, increasing its electron density and making the ring highly activated towards electrophilic attack.[4][5]

Basicity and Nucleophilicity (pKa)

Anilines are weak bases due to the delocalization of the nitrogen's lone pair into the benzene ring.[4] This delocalization reduces the availability of the lone pair to accept a proton. The basicity, quantified by the pKa of the conjugate acid, is highly sensitive to substituents on both the nitrogen and the aromatic ring.

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa).[4][6]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halides (-X) decrease the electron density on the nitrogen, resulting in a less basic aniline (lower pKa).[4][7]

The interplay of these substituent effects is a key consideration in designing synthetic routes and predicting metabolic pathways.

Logical Overview of Reactivity

The reactivity of N-substituted anilines can be categorized into reactions involving the aromatic ring and those involving the N-substituent, with significant implications for both synthesis and metabolism.

Caption: Logical overview of N-substituted aniline reactivity pathways.

Key Reaction Classes

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating, ortho-, para-directing group for EAS reactions due to resonance stabilization.[4][5][8] This high reactivity can sometimes be a challenge, leading to over-reaction or undesired side products.[9]

-

Halogenation: Aniline reacts readily with bromine water at room temperature to produce a 2,4,6-tribromoaniline precipitate.[8][10] The reaction is often so rapid that it is difficult to stop at mono-substitution.

-

Nitration: Direct nitration with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-directing deactivator.[4][11] This leads to a mixture of ortho, para, and a significant amount of meta product.[11] To achieve selective para-nitration, the amino group is typically protected by acetylation first.[11]

-

Sulfonation: Reaction with concentrated sulfuric acid forms anilinium hydrogen sulfate, which upon heating yields p-aminobenzenesulfonic acid (sulfanilic acid).[8][10] This product exists as a zwitterion.[8][11]

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions generally fail with anilines. The amino group acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring for electrophilic attack.[4]

Caption: General workflow for electrophilic aromatic substitution on anilines.

Oxidation of the Amino Group

The oxidation of N-substituted anilines is a critical reaction class, both for synthetic purposes and because it represents a primary route of metabolic activation.[12][13]

-

Synthetic Oxidations: Depending on the oxidant and reaction conditions, anilines can be selectively oxidized to various products. For example, hydrogen peroxide can be used with a mild base (NaF) to form azoxybenzenes or a stronger base (NaOMe) to yield nitrobenzenes.[13][14] Other oxidants like PIFA can generate N-aryl nitrenoid intermediates, which are useful for synthesizing N-heterocycles.[15]

-

Metabolic Oxidation (N-Hydroxylation): In the body, cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1) metabolize anilines via N-hydroxylation to form N-hydroxyarylamines.[16] These metabolites are often more reactive and toxic than the parent compound.[16]

N-Dealkylation

N-dealkylation is a major metabolic pathway for xenobiotics containing N-alkyl aniline motifs and is a key consideration in drug design.[17][18] This oxidative process, often mediated by cytochrome P450, involves the removal of an alkyl group from the nitrogen atom.[19] The reaction proceeds through the formation of an unstable carbinolamine intermediate, which then decomposes to a secondary amine and an aldehyde.[19] Recent advances have also demonstrated catalyst-free N-dealkylation in water using high-frequency ultrasound.[20]

C-N Bond Formation

While the reactions above describe the reactivity of existing anilines, the formation of the C-N bond itself is crucial for their synthesis. Modern methods, particularly palladium-catalyzed Buchwald-Hartwig amination, have revolutionized the synthesis of N-substituted anilines.[21][22] These cross-coupling reactions allow for the efficient formation of a C-N bond between an aryl halide (or triflate) and an amine, offering broad substrate scope and functional group tolerance.[21][23]

Relevance in Drug Development and Toxicology

The aniline substructure is a "structural alert" in drug discovery, meaning it has the potential to be metabolized into reactive species that cause toxicity.[2][24]

Metabolic Activation and Genotoxicity

The primary mechanism of aniline-induced toxicity is metabolic activation in the liver.[16]

-

N-Hydroxylation: As mentioned, cytochrome P450 enzymes oxidize the aniline nitrogen to an N-hydroxyarylamine.[16]

-

Formation of Electrophiles: This reactive metabolite can be further processed (e.g., by O-acetylation or O-sulfonation) to form a highly electrophilic arylnitrenium ion.[16]

-

DNA Adducts: The arylnitrenium ion can covalently bind to nucleophilic sites on DNA, forming DNA adducts. This damage can lead to mutations and initiate carcinogenesis, explaining why some anilines are classified as probable human carcinogens.[16][25]

Caption: Metabolic activation of anilines leading to DNA adducts.[16]

Aniline-Induced Methemoglobinemia

A hallmark of acute aniline toxicity is methemoglobinemia.[16][26] This condition occurs when the iron in hemoglobin is oxidized from its oxygen-carrying ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. The result is impaired oxygen transport to tissues, leading to cyanosis and, in severe cases, cardiopulmonary distress.[26] This process is mediated by the reactive metabolites of aniline, which engage in a redox cycle that continually oxidizes hemoglobin.[16]

Caption: Pathway of aniline-induced methemoglobinemia.[16]

Quantitative Data Summary

Table 1: pKa Values of Selected Substituted Anilines

The basicity of anilines is a critical parameter influencing their reactivity and physiological behavior. The pKa values refer to the conjugate acid (anilinium ion).

| Compound | o-Substituent | m-Substituent | p-Substituent | N-Alkyl Substituent |

| Aniline | 4.58 | 4.58 | 4.58 | - |

| Methylaniline | 4.39 | 4.69 | 5.12 | 4.85 (N-Me) |

| Chloroaniline | 2.64 | 3.34 | 3.98 | - |

| Nitroaniline | -0.29 | 2.50 | 1.02 | - |

| Aminophenol | 4.47 | 4.88 | 6.08 | - |

| N-Ethylaniline | - | - | - | 5.11 |

| Data sourced from multiple references.[27][28] |

Table 2: Acute Toxicological Data for Selected Anilines

This table summarizes acute oral toxicity data in rats, highlighting the variability in toxicity based on substitution.

| Compound | CAS Number | Test Duration | Route | Species | LD₅₀ (mg/kg) | Key Toxicological Effects |

| Aniline | 62-53-3 | 14 days | Oral | Rat | 440 | Methemoglobinemia, Hemolysis |

| 4-Nitroaniline | 100-01-6 | 90 days | Oral | Rat | <3 | Methemoglobinemia, increased reticulocyte count |

| 2-Chloroaniline | 95-51-2 | 28 days | Inhalation | Rat | 6.4 mg/m³ (LC₅₀) | Destruction of erythrocytes |

| Data sourced from BenchChem toxicological guide.[16] |

Detailed Experimental Protocols

Protocol 1: Electrophilic Substitution - Synthesis of Acetanilide (Amide Protection)

This protocol details the protection of aniline via acetylation, a common prerequisite for controlling subsequent electrophilic substitution reactions.

-

Objective: To synthesize acetanilide from aniline and acetic anhydride.

-

Materials: Aniline, acetic anhydride, concentrated HCl, sodium acetate solution, ice bath, beaker, filtration apparatus.

-

Procedure:

-

In a 250 mL beaker, dissolve 5.0 mL of aniline in 130 mL of water and 5.0 mL of concentrated HCl. Stir until the aniline has completely dissolved.

-

Prepare a solution of 7.0 mL of acetic anhydride in a separate small beaker.

-

Prepare a solution of 8.0 g of sodium acetate in 50 mL of water.

-

While stirring the aniline hydrochloride solution, add the acetic anhydride all at once. Immediately add the sodium acetate solution.

-

Stir the mixture vigorously and cool in an ice bath. Acetanilide will begin to precipitate.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water to remove any remaining salts.

-

Recrystallize the crude product from a minimal amount of hot water to purify. Allow to cool slowly, then place in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow to air dry.

-

Protocol 2: Oxidation - Synthesis of Azoxybenzene from Aniline

This protocol provides a method for the selective oxidation of an aniline to an azoxybenzene using hydrogen peroxide.[14]

-

Objective: To synthesize azoxybenzene from aniline using a base-mediated oxidation.

-

Materials: Aniline, sodium fluoride (NaF), hydrogen peroxide (30% solution), ethanol, acetonitrile, magnetic stirrer, round-bottom flask.

-

Procedure:

-

To a 50 mL round-bottom flask, add aniline (2 mmol), sodium fluoride (NaF, 0.4 mmol, 16.8 mg), and a solvent mixture of ethanol and acetonitrile (5 mL total, 1:4 ratio).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add hydrogen peroxide (20 mmol, 2 mL of 30% solution) to the reaction mixture.

-

Continue stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-10 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure azoxybenzene.

-

Protocol 3: Pharmaceutical Synthesis - Synthesis of Paracetamol from p-Aminophenol

This protocol outlines the N-acylation of a substituted aniline (p-aminophenol) to produce the widely used analgesic, Paracetamol.[1]

-

Objective: To synthesize Paracetamol (Acetaminophen) by acetylating p-aminophenol.

-

Materials: p-Aminophenol, acetic anhydride, water, heating mantle, Erlenmeyer flask, ice bath, filtration apparatus.

-

Procedure:

-

Place 2.1 g of p-aminophenol in a 125 mL Erlenmeyer flask.

-

Add 6 mL of water and gently warm the mixture on a heating mantle to dissolve the solid.

-

Add 2.4 mL of acetic anhydride to the warm solution and stir or swirl the flask to mix the reagents.

-

Allow the reaction to proceed for about 10-15 minutes, during which time Paracetamol may begin to crystallize.

-